

IUPAC name for 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyano-N-cyclohexylacetamide

Cat. No.: B077931

[Get Quote](#)

An In-Depth Technical Guide to 2-cyano-N-cyclohexylacetamide

This technical guide provides a comprehensive overview of **2-cyano-N-cyclohexylacetamide**, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical properties, a detailed experimental protocol for its synthesis, and its potential applications based on the known bioactivity of related cyanoacetamide derivatives.

Chemical Identity and Properties

The IUPAC name for the compound is **2-cyano-N-cyclohexylacetamide**.^[1] It is classified as a monocarboxylic acid amide and an aliphatic nitrile. The compound's key identifiers and physicochemical properties are summarized in the table below.

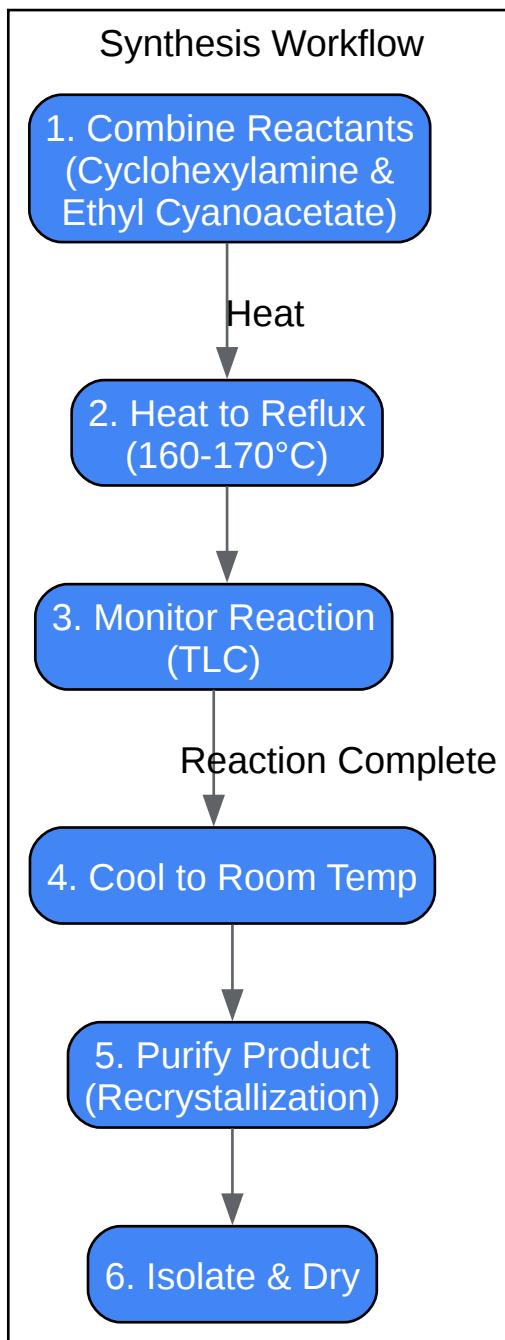
Property	Value	Source
IUPAC Name	2-cyano-N-cyclohexylacetamide	[1]
Molecular Formula	C ₉ H ₁₄ N ₂ O	[1]
Molecular Weight	166.22 g/mol	[1]
CAS Number	15029-38-6	[1]
Canonical SMILES	C1CCC(CC1)NC(=O)CC#N	[1]
InChI Key	RURWLUVLDBYUEN-UHFFFAOYSA-N	[1]
Physical State	Solid	[2]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /n	[2]
Hazard Classification	Acute Toxicity 3 (Oral); Toxic if swallowed (H301)	[1]

Synthesis of 2-cyano-N-cyclohexylacetamide: Experimental Protocol

The synthesis of **2-cyano-N-cyclohexylacetamide** is typically achieved through the nucleophilic acyl substitution of an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with cyclohexylamine. This reaction results in the formation of the corresponding N-substituted cyanoacetamide with the elimination of an alcohol. The following protocol is based on established methods for the synthesis of analogous compounds.[\[3\]](#)[\[4\]](#)

Reaction Scheme: Cyclohexylamine + Ethyl Cyanoacetate → **2-cyano-N-cyclohexylacetamide** + Ethanol

Materials and Equipment:


- Cyclohexylamine

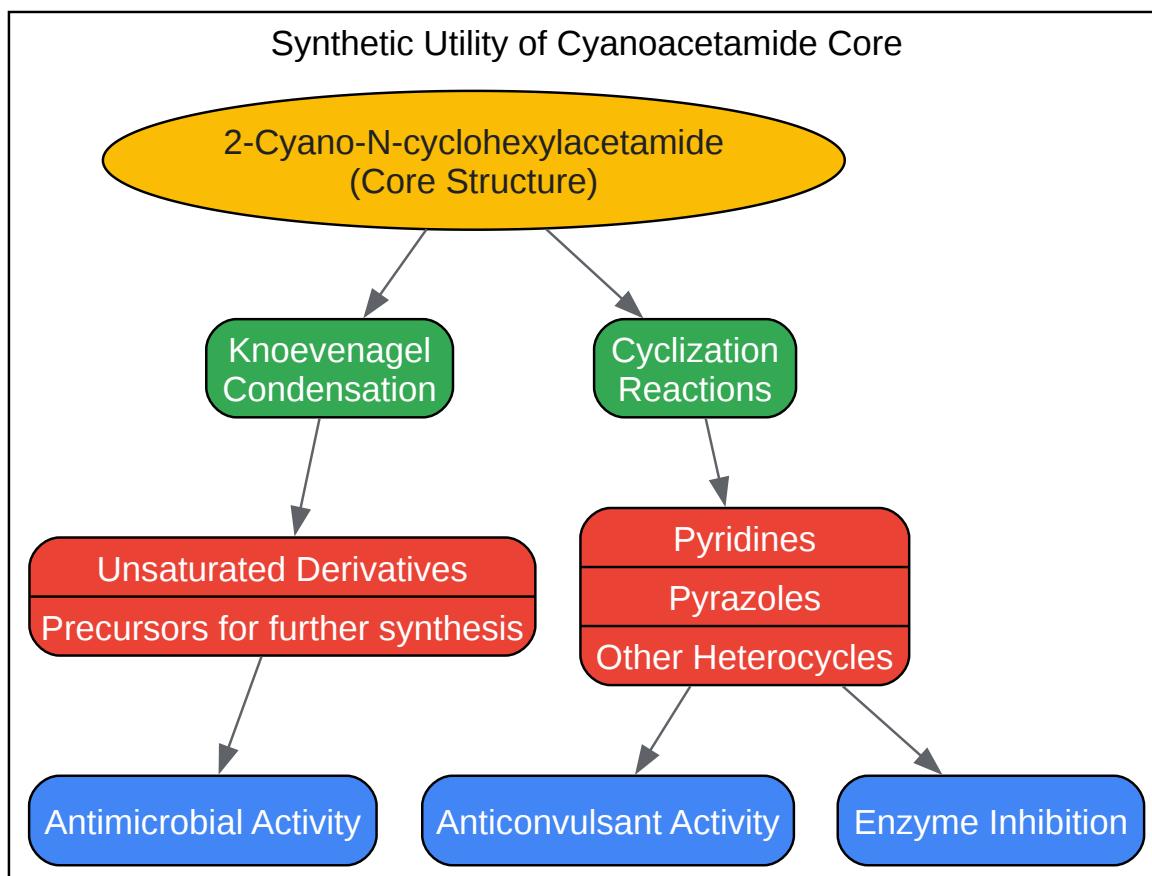
- Ethyl cyanoacetate
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beakers, graduated cylinders, and other standard laboratory glassware
- Rotary evaporator
- Recrystallization apparatus
- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of cyclohexylamine and ethyl cyanoacetate. For example, add 1.0 mole of cyclohexylamine and 1.0 mole of ethyl cyanoacetate. The reaction can often be performed neat (without a solvent).
- Reaction: Heat the mixture to reflux with vigorous stirring. The temperature is typically maintained between 160-170°C.[\[2\]](#)
- Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed. This process can take several hours.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may solidify upon cooling.
- Purification: The crude **2-cyano-N-cyclohexylacetamide** can be purified by recrystallization. A common solvent system for recrystallization is an acetone-water or ethanol-water mixture. [\[2\]](#)[\[3\]](#) Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to induce crystallization.

- Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the final product under vacuum to remove any residual solvent.

[Click to download full resolution via product page](#)


Workflow for the synthesis of **2-cyano-N-cyclohexylacetamide**.

Applications in Research and Drug Development

While specific biological data for **2-cyano-N-cyclohexylacetamide** is limited in publicly accessible literature, the broader class of cyanoacetamide derivatives serves as a crucial scaffold in medicinal chemistry and organic synthesis.^[5] Their utility stems from the reactivity of the active methylene group and the amide functionality, which allows for the construction of diverse and complex molecular architectures, particularly various heterocyclic systems.^[6]

Key Application Areas for Cyanoacetamide Derivatives:

- **Anticonvulsant Agents:** Acetamide derivatives are well-established as having anticonvulsant properties.^[2] Some N-substituted aminoacetamides are believed to exert their effects through interaction with neuronal voltage-dependent sodium channels.^[6]
- **Antimicrobial and Antifungal Agents:** The cyanoacetamide scaffold is a precursor for various heterocyclic compounds that have demonstrated significant antibacterial and antifungal activity.^[5]
- **Enzyme Inhibition:** Related structures, such as N-substituted 2-cyano-2-(hydroxyimino)acetamide derivatives, have been identified as potent inhibitors of cholinesterases (AChE and BChE), making them promising leads for therapeutics targeting neurodegenerative diseases like Alzheimer's.^[7]
- **Synthetic Intermediates:** Cyanoacetamides are versatile building blocks. They are widely used in Knoevenagel condensation reactions to form α,β -unsaturated 2-cyanoacetamide derivatives, which are themselves valuable intermediates.^[5] They are also key precursors for synthesizing substituted pyridines, pyrazoles, and other heterocyclic systems with a range of biological activities.^{[6][8]}

[Click to download full resolution via product page](#)

Role of the cyanoacetamide core as a versatile synthetic intermediate.

In conclusion, **2-cyano-N-cyclohexylacetamide** is a readily synthesizable compound. While its specific bioactivities require further exploration, its structural class is of significant interest to drug development professionals due to the proven therapeutic potential of cyanoacetamide derivatives as precursors to a wide range of bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name for 2-cyano-N-cyclohexylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077931#iupac-name-for-2-cyano-n-cyclohexylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com